molecular formula C21H28ClN3O3 B2802341 1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361699-94-5

1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2802341
CAS No.: 2361699-94-5
M. Wt: 405.92
InChI Key: PNPYYZMYNWSPCF-UHFFFAOYSA-N
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Description

The compound “1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Enzyme Inhibition

1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been studied for its role as an enzyme inhibitor. In particular, (4-piperidinyl)-piperazine derivatives, similar in structure, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds show potential in inhibiting hepatic de novo fatty acid synthesis in rats after oral administration, highlighting their potential in metabolic research (Chonan et al., 2011).

Crystal Structure Analysis

The compound's crystal structure and interactions have been a focus of several studies. For instance, the structure of levocetirizinium dipicrate, which shares a similar piperazine group, has been analyzed to understand its crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular structures in pharmaceutical compounds (Jasinski et al., 2010).

Synthesis and Biological Activity

The synthesis of novel substituted-piperazine analogs and their biological activities have been extensively researched. For example, carbamoylpyridine and carbamoylpiperidine analogues containing similar structural elements have been evaluated for their antiplatelet aggregation activity, providing insights into potential therapeutic applications (Youssef et al., 2011).

Coordination Chemistry

Research has been conducted on the coordination chemistry of compounds containing piperazine groups. This includes studies on Schiff-base ligands with N,N,O-donor sites that form complexes with metals like copper, offering valuable information for the development of new metal-based drugs (Majumder et al., 2016).

Properties

IUPAC Name

1-[4-[4-[2-(2-chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN3O3/c1-2-20(26)24-9-7-17(8-10-24)21(27)25-13-11-23(12-14-25)15-16-28-19-6-4-3-5-18(19)22/h2-6,17H,1,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPYYZMYNWSPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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